Methyl[1-(phenylsulfanyl)propan-2-yl]amine
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Overview
Description
Methyl[1-(phenylsulfanyl)propan-2-yl]amine, also known as N-methyl-1-(phenylsulfanyl)-2-propanamine, is an organic compound with the molecular formula C10H15NS and a molecular weight of 181.3 g/mol . This compound is characterized by the presence of a phenylsulfanyl group attached to a propan-2-ylamine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[1-(phenylsulfanyl)propan-2-yl]amine typically involves the reaction of 1-(phenylsulfanyl)propan-2-amine with methylating agents under controlled conditions. One common method includes the use of methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) to facilitate the methylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl[1-(phenylsulfanyl)propan-2-yl]amine undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
Methyl[1-(phenylsulfanyl)propan-2-yl]amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl[1-(phenylsulfanyl)propan-2-yl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl group can modulate the compound’s binding affinity and specificity, influencing its biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(Phenylsulfanyl)propan-2-amine: Lacks the methyl group, leading to different chemical and biological properties.
N-methyl-2-phenylethylamine: Similar structure but without the sulfanyl group, affecting its reactivity and applications.
Phenylpropanolamine: Contains a hydroxyl group instead of a sulfanyl group, resulting in different pharmacological effects.
Uniqueness
Methyl[1-(phenylsulfanyl)propan-2-yl]amine is unique due to the presence of both a phenylsulfanyl group and a methylated amine group, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-methyl-1-phenylsulfanylpropan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS/c1-9(11-2)8-12-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZZBPFAXIYJTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC1=CC=CC=C1)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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